molecular formula C18H22N2O B11983830 1-(4-Pentylphenyl)-3-phenylurea

1-(4-Pentylphenyl)-3-phenylurea

Cat. No.: B11983830
M. Wt: 282.4 g/mol
InChI Key: GJYYENNMGXHOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Pentylphenyl)-3-phenylurea is an organic compound characterized by the presence of a urea group attached to a phenyl ring and a pentyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Pentylphenyl)-3-phenylurea typically involves the reaction of 4-pentylaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Pentylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the phenyl rings.

Scientific Research Applications

1-(4-Pentylphenyl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Pentylphenyl)-3-phenylurea involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The urea group can form hydrogen bonds with various biological molecules, while the phenyl rings contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    1-(4-Pentylphenyl)-3-(4-nitrophenyl)urea: This compound has a nitro group on one of the phenyl rings, which can alter its reactivity and interactions.

    1-(4-Pentylphenyl)-3-(4-methoxyphenyl)urea: The presence of a methoxy group can influence the compound’s electronic properties and solubility.

    1-(4-Pentylphenyl)-3-(4-chlorophenyl)urea: The chloro substituent can affect the compound’s chemical stability and reactivity.

Uniqueness: 1-(4-Pentylphenyl)-3-phenylurea is unique due to its specific combination of a pentyl-substituted phenyl ring and a phenylurea moiety

Biological Activity

1-(4-Pentylphenyl)-3-phenylurea (PPPU) is a compound of interest due to its various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of PPPU, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H22N2O
  • Molecular Weight : 270.37 g/mol
  • IUPAC Name : this compound

PPPU exhibits its biological effects primarily through interactions with specific molecular targets. Research indicates that it may modulate enzyme activity related to cell proliferation and apoptosis, contributing to its anticancer properties. The compound's structure allows it to bind effectively to various receptors, influencing signaling pathways involved in cellular growth and survival.

Anticancer Properties

PPPU has been investigated for its potential anticancer effects. Studies have shown that it can inhibit the growth of several cancer cell lines, including breast cancer and leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest at specific phases, leading to reduced tumor growth.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of PPPU. It has demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial action.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of PPPU against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values around 5 µM after 48 hours of treatment. The study concluded that PPPU could be a promising lead compound for further development in cancer therapy.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of PPPU against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

1-(4-pentylphenyl)-3-phenylurea

InChI

InChI=1S/C18H22N2O/c1-2-3-5-8-15-11-13-17(14-12-15)20-18(21)19-16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3,(H2,19,20,21)

InChI Key

GJYYENNMGXHOSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.